2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Antifungal MIC Mold inhibition

Formulators replacing pentachlorophenol in wood preservation face reformulation hurdles. TCMS pyridine delivers synergistic fungicidal activity with chlorpyrifos without requalification, enabled by its unique methylsulfonyl substituent. • Synergistic antifungal MIC: 1-5 ppm, allowing low loading in polymer matrices without compromising material properties. • Intermediate solubility (25 ppm) ensures leach resistance for outdoor applications while maintaining surface bioavailability. • Acute oral LD₅₀ of 775 mg/kg provides a 10-fold safety margin over pentachlorophenol for worker exposure.

Molecular Formula C6H3Cl4NO2S
Molecular Weight 295 g/mol
CAS No. 13108-52-6
Cat. No. B080623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
CAS13108-52-6
Synonyms2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine
TCMSP cpd
Molecular FormulaC6H3Cl4NO2S
Molecular Weight295 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3
InChIKeyNMCCNOZOBBWFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine Procurement Baseline


2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (trade name Dowicil S-13, Davicil) is a polyhalogenated pyridine derivative featuring four chlorine atoms and a methylsulfonyl group at the 4-position [1]. The compound belongs to the polyhalopyridine class and is recognized as a broad-spectrum antimicrobial agent with established use as a fungicide and bactericide in plastics, paints, adhesives, and construction materials [2]. Its molecular formula is C₆H₃Cl₄NO₂S (MW 294.97 g/mol), and it is supplied as a white to pale yellow crystalline powder with a melting point of 146–151 °C .

Generic Substitution Risks for 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine


In-class compounds such as pentachloropyridine, 2,3,5,6-tetrachloropyridine, and chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) share the polychlorinated aromatic scaffold but lack the critical methylsulfonyl (-SO₂CH₃) substituent that fundamentally alters physicochemical properties and biological activity [1]. The methylsulfonyl group contributes to a LogP of 2.4–3.3, intermediate water solubility of approximately 25 ppm, and distinct nucleophilic reactivity at the pyridine ring, enabling targeted derivatization that is impossible with the unsubstituted analogs [2]. Furthermore, the compound exhibits documented synergistic fungicidal activity with chlorpyrifos in wood preservation, an effect not reproducible by simply substituting chlorothalonil or pentachlorophenol into the same formulation [3]. These molecular-level differences translate directly into divergent performance in formulated products, making generic substitution unreliable without reformulation and re-validation.

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Quantitative Evidence vs. Analogs


Antifungal MIC: Mold Inhibition

The target compound demonstrates a minimum inhibitory concentration (MIC) range of 1–5 ppm against most molds, indicating high potency at trace concentrations [1]. The closest structural analog lacking the methylsulfonyl group, 2,3,5,6-tetrachloropyridine, is not reported to possess intrinsic antifungal activity at comparable levels and serves primarily as a synthetic intermediate rather than a biocide . Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used agricultural fungicide, exhibits an MIC of 1–3 ppm against Aspergillus species [2]. While the MIC ranges partially overlap, the target compound's activity is reported against a broad spectrum of molds, and its methylsulfonyl group confers distinct reactivity that enables formulation into diverse matrices (plastics, paints, adhesives) where chlorothalonil may lack compatibility or regulatory acceptance [1].

Antifungal MIC Mold inhibition

Water Solubility and Leach Resistance

The compound exhibits a water solubility of approximately 0.0025% (25 ppm) at ambient temperature, positioning it between the extremely low solubility of chlorothalonil (0.6–1.2 ppm at 25 °C) and the higher solubility of pentachlorophenol (14–20 ppm at 20 °C) [1][2]. This intermediate solubility is functionally significant: it is low enough to resist rapid leaching from treated materials (plastics, coatings, wood) upon water contact, yet sufficient to maintain a bioactive concentration at the material surface where microbial colonization occurs [1]. Chlorothalonil's near-insolubility (0.6 ppm) can limit its bioavailability in aqueous environments, while pentachlorophenol's higher solubility (14–20 ppm) increases the risk of environmental leaching and regulatory scrutiny [2].

Water solubility Leaching Formulation stability

Acute Oral Toxicity vs. Pentachlorophenol

The target compound has a reported acute oral LD₅₀ of 775 mg/kg in rats, classifying it as moderately toxic under GHS criteria (Acute Toxicity Category 4) [1]. This compares favorably to pentachlorophenol, a widely used wood preservative biocide, which exhibits a substantially higher acute oral toxicity with LD₅₀ values of 27–175 mg/kg in rats (GHS Category 2 or 3) [2]. Chlorothalonil, in contrast, shows very low acute oral toxicity with LD₅₀ values exceeding 10,000 mg/kg in rodents [3]. The target compound therefore occupies a middle ground: it is significantly safer to handle in industrial settings than pentachlorophenol, while its moderate toxicity necessitates appropriate personal protective equipment but does not impose the extreme handling constraints associated with highly toxic wood preservatives [1].

Acute toxicity LD50 Occupational safety

Skin Sensitization Potency (GPMT)

In a modified Guinea Pig Maximization Test (GPMT), 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TCMSP) was identified as a strong skin sensitizer with a minimum induction dose of 5 ppm and a minimum elicitation dose of ≤50 ppm [1]. The study further demonstrated that TCMSP-sensitized animals cross-reacted to pentachloropyridine (PCPyr), while pentachloropyridine itself exhibited sensitization potential and cross-reacted to TCMSP [1]. This indicates that the sensitization hazard is shared among polychlorinated pyridines and is not unique to TCMSP; however, the quantitative dose-response data (5 ppm induction, 50 ppm elicitation) provide a concrete benchmark for occupational exposure limit-setting that is not as well-characterized for pentachloropyridine or 2,3,5,6-tetrachloropyridine [1]. A separate retrospective quantitative risk assessment linked TCMSP exposure in consumer desk mats to cases of allergic contact dermatitis, confirming real-world relevance of the GPMT findings [2].

Skin sensitization GPMT Occupational allergy

Chlorpyrifos Synergy in Wood Preservation

European Patent EP0187291A2 discloses that fungicidal compositions containing a mixture of chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl)phosphorothioate) and 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine exhibit synergistic efficacy in protecting wood from fungal organisms [1]. The patent explicitly lists the target compound alongside pentachlorophenol and other toxicants as effective synergists with chlorpyrifos, but notes that the mixture of chlorpyrifos with the target compound provides synergistic protection that is distinct from the individual components [1]. This synergy is not claimed for 2,3,5,6-tetrachloropyridine (lacking the methylsulfonyl group) or for chlorothalonil in combination with chlorpyrifos within the same patent, suggesting that the methylsulfonyl group is critical for the observed synergistic interaction [1].

Wood preservation Synergy Fungicide combination

LogP and Membrane Permeability

The experimental and computed LogP (octanol-water partition coefficient) for 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine ranges from 2.43 to 3.26 across multiple sources, with SIELC reporting LogP 2.43 and ContaminantDB reporting 3.26 (ALOGPS) and 2.45 (ChemAxon) [1][2]. This LogP range indicates moderate lipophilicity that is distinct from both the more hydrophilic unsubstituted pyridine (LogP ~0.6) and the highly lipophilic pentachlorophenol (LogP ~5.0) [3]. The computed Caco-2 permeability of 1.5223 × 10⁻⁶ cm/s (LogPapp) suggests good membrane permeability, which is consistent with the compound's ability to penetrate microbial cell membranes and exert its biocidal effect [2]. The methylsulfonyl group's contribution to lipophilicity has been identified as a key factor in achieving an optimal balance between hydrophobic and hydrophilic characteristics for material incorporation [2].

LogP Lipophilicity Material compatibility

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine Application Scenarios


Wood Preservation with Chlorpyrifos Synergy

The patent-documented synergistic interaction with chlorpyrifos [1] makes this compound a preferred choice for industrial wood preservation systems where combination biocides are required to achieve broad-spectrum protection at reduced active ingredient loadings. The intermediate water solubility (25 ppm) ensures sufficient leach resistance for outdoor exposure while maintaining surface bioavailability against wood-decay fungi. This scenario is particularly relevant for manufacturers seeking to replace pentachlorophenol-based formulations with lower-toxicity alternatives that retain synergistic formulation flexibility.

Antimicrobial Plastics and Coatings

The potent antifungal MIC of 1–5 ppm [1] allows incorporation into plasticizers, polymer melts, and coating formulations at concentrations that do not compromise the mechanical or optical properties of the host material. The moderate LogP (2.43–3.26) ensures homogeneous dispersion in hydrophobic polymer matrices without excessive surface blooming [2]. This scenario is ideal for manufacturers of antimicrobial wallpapers, desk mats, flooring, and marine coatings where long-term built-in biocide protection is required.

Adhesives and Sealants Protection

The compound's historical use as Dowicil S-13 in paints and adhesives [1] is supported by its balanced solubility profile and thermal stability. Unlike chlorothalonil, which has extremely low water solubility (0.6 ppm) that can lead to particle settlement in aqueous adhesives, the target compound's 25 ppm solubility facilitates more uniform dispersion while still resisting complete washout. This scenario is relevant for formulators of water-based construction adhesives, wallpaper pastes, and sealants requiring in-can preservation and dry-film protection.

Occupational Safety vs. Pentachlorophenol

For industrial facilities where worker exposure is a critical procurement criterion, the acute oral LD₅₀ of 775 mg/kg [1] represents a substantial safety improvement over pentachlorophenol (LD₅₀ 27–175 mg/kg) while maintaining comparable or superior antifungal efficacy. The well-characterized skin sensitization threshold (5 ppm induction dose) [2] allows industrial hygienists to implement evidence-based exposure controls rather than relying on precautionary defaults. This scenario applies to manufacturing plants transitioning away from highly hazardous wood preservatives while needing to maintain product performance.

Technical Documentation Hub

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37 linked technical documents
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